![molecular formula C11H8ClF3N2O2 B1408852 ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1704065-78-0](/img/structure/B1408852.png)
ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Overview
Description
Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (ETPPC) is an organic compound of the pyrrolo[2,3-b]pyridine family. It is a versatile compound that has been used in a variety of scientific applications, including synthesis and as a reagent in organic chemistry. It is also a popular choice for use in laboratory experiments due to its stability, solubility, and low toxicity. The structure of ETPPC is characterized by an aromatic ring system, with a chlorine atom attached to the 6-position of the ring and a trifluoromethyl group attached to the 2-position of the ring. ETPPC is a colorless, crystalline solid with a molecular weight of 286.7 g/mol.
Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with O-nucleophiles and N-nucleophiles, leading to the formation of various pyridine-3-carboxylates and 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones (Gadzhili et al., 2015).
- Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).
- A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound showing in vitro antibacterial activity (Toja et al., 1986).
Advanced Organic Synthesis and Heterocyclic Compounds
- Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized via a one-pot three-component reaction, important for the synthesis of related fluorinated fused heterocyclic compounds (Wang et al., 2012).
- Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were prepared, expected to have antihypertensive activity (Kumar & Mashelker, 2006).
- Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various pyran and pyridine derivatives, demonstrating the chemical versatility of these compounds (Harb et al., 1989).
Applications in Pesticide Synthesis
- Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate is an important intermediate in the synthesis of pesticides like chlorantraniliprole (Ju, 2014).
Novel Syntheses and Transformations
- Novel syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate highlight the reactivity of these compounds for further functional group transformations (Dawadi & Lugtenburg, 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used to synthesize ligands for various receptors . The negative potential region of the compound, mainly distributed in the O atom of the ester group, may provide electrons and serve as a nucleophilic attack site .
Mode of Action
The compound’s interaction with its targets likely involves the negatively charged region on the o atom of the ester group . This region is more likely to provide electrons, indicating a potential site for nucleophilic attack .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical processes, such as the protodeboronation of pinacol boronic esters .
Result of Action
Compounds with similar structures have shown various biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity .
properties
IUPAC Name |
ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7-5-3-4-6(12)16-9(5)17-8(7)11(13,14)15/h3-4H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXXKHFRDMJBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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